molecular formula C30H36F3N7O5S B15136636 Befotertinib monomesilate CAS No. 2226167-02-6

Befotertinib monomesilate

Cat. No.: B15136636
CAS No.: 2226167-02-6
M. Wt: 663.7 g/mol
InChI Key: FFQDXZLQXPZZDJ-UHFFFAOYSA-N
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Description

Befotertinib (mesylate) is an orally administered, highly selective, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is being developed by Betta Pharmaceuticals and InventisBio for the treatment of non-small cell lung cancer (NSCLC). This compound is particularly effective against EGFR T790M mutations, which are commonly associated with resistance to first- and second-generation EGFR TKIs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Befotertinib (mesylate) involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically involves:

Industrial Production Methods

Industrial production of Befotertinib (mesylate) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Befotertinib (mesylate) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .

Scientific Research Applications

Befotertinib (mesylate) has a wide range of scientific research applications, including:

Mechanism of Action

Befotertinib (mesylate) exerts its effects by selectively inhibiting the activity of the EGFR tyrosine kinase. This inhibition prevents the phosphorylation of EGFR and subsequent activation of downstream signaling pathways involved in cell proliferation and survival. The compound specifically targets the T790M mutation, which is a common mechanism of resistance to earlier generations of EGFR TKIs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Befotertinib (mesylate) is unique in its molecular structure, which has been optimized to enhance its stability and reduce gastrointestinal side effects. Its selective inhibition of EGFR T790M mutations makes it a promising candidate for overcoming resistance in NSCLC patients .

Properties

CAS No.

2226167-02-6

Molecular Formula

C30H36F3N7O5S

Molecular Weight

663.7 g/mol

IUPAC Name

N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-[1-(2,2,2-trifluoroethyl)indol-3-yl]pyrimidin-2-yl]amino]phenyl]prop-2-enamide;methanesulfonic acid

InChI

InChI=1S/C29H32F3N7O2.CH4O3S/c1-6-27(40)34-22-15-23(26(41-5)16-25(22)38(4)14-13-37(2)3)36-28-33-12-11-21(35-28)20-17-39(18-29(30,31)32)24-10-8-7-9-19(20)24;1-5(2,3)4/h6-12,15-17H,1,13-14,18H2,2-5H3,(H,34,40)(H,33,35,36);1H3,(H,2,3,4)

InChI Key

FFQDXZLQXPZZDJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)CC(F)(F)F)OC.CS(=O)(=O)O

Origin of Product

United States

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